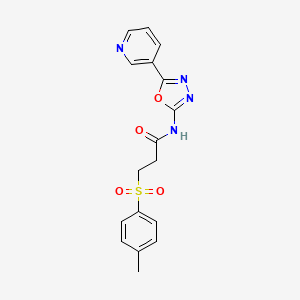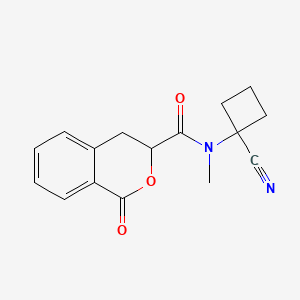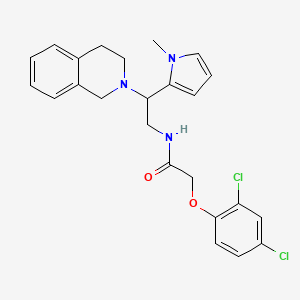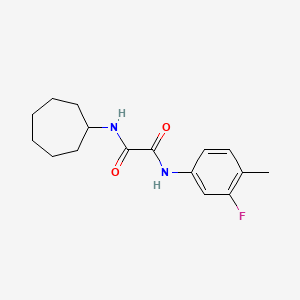
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride, also known as PEP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PEP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antitumor, antidepressant, and antinociceptive effects.
科学研究应用
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.
This compound has also been studied for its potential antidepressant effects. Studies have shown that this compound exhibits antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain. This compound has also been found to have antinociceptive effects, which makes it a potential candidate for the treatment of pain.
作用机制
The mechanism of action of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride is not fully understood. However, studies have shown that this compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This compound inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.
This compound has also been found to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain. This compound has also been found to have antinociceptive effects, which makes it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride has several advantages for lab experiments. It is easy to synthesize, and its hydrochloride salt form is stable and easy to handle. This compound has also been found to be relatively safe and well-tolerated in animal studies.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that this compound has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully established.
未来方向
There are several future directions for the study of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and depression. Another direction is to study the mechanism of action of this compound in more detail, to better understand its biological effects. Additionally, more studies are needed to establish the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent.
合成方法
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-phenyl-3-butene-1-ol and piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain this compound in its hydrochloride salt form. This synthesis method has been widely used in the production of this compound for scientific research purposes.
属性
IUPAC Name |
1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H/b8-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBTXJVJVXPUSG-ZFXMFRGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)
![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)
![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)


![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)
![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)